molecular formula C11H12BrNO B13691985 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone

Cat. No.: B13691985
M. Wt: 254.12 g/mol
InChI Key: CTLQLEOSXYVIOI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom attached to a methyl-substituted phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone typically involves the bromination of 4-methylphenyl derivatives followed by cyclization to form the pyrrolidinone ring. One common method involves the bromination of 4-methylacetophenone using bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylacetophenone. This intermediate is then subjected to cyclization with pyrrolidine under basic conditions to form this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using automated reactors, and the subsequent cyclization can be carried out in large-scale reactors with precise control over temperature and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • **2-Bromo-

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

CTLQLEOSXYVIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2=O)Br

Origin of Product

United States

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